![molecular formula C9H10N2O6S B126992 methyl 1H-benzo[d]imidazole-5-carboxylate sulfate CAS No. 131020-58-1](/img/structure/B126992.png)
methyl 1H-benzo[d]imidazole-5-carboxylate sulfate
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Overview
Description
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.25 . It is an intermediate used for the synthesis of a number of bioisosteric benzimidazoles .
Physical And Chemical Properties Analysis
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a solid at room temperature .Scientific Research Applications
- Imidazole derivatives, including methyl benzoimidazole-5-carboxylate sulfate, serve as essential building blocks for drug discovery. Researchers explore their potential as therapeutic agents due to their diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant properties .
- Imidazole derivatives exhibit bactericidal and antifungal activities. Methyl benzoimidazole-5-carboxylate sulfate may contribute to novel antimicrobial therapies .
- Imidazoles play a crucial role as catalysts and solvents in organic synthesis. Researchers utilize them in various reactions due to their unique properties .
- Nandha et al. synthesized a related imidazole derivative and evaluated its anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of imidazole-based compounds in combating infectious diseases .
- Imidazole-containing compounds participate in DNA binding and chemoselective esterification reactions. Researchers explore their use in designing ligands and functional materials .
- Recent studies have employed novel imidazole-based complexes as homogeneous catalysts. For instance, a phosphine-free Ru(ii)-NNN pincer complex was used for the synthesis of 1H-benzo[d]imidazoles .
Medicinal Chemistry and Drug Development
Antimicrobial Agents
Catalysis and Organic Synthesis
Anti-Tubercular Activity
DNA Binding and Chemoselective Esterification
Coordination Chemistry and Homogeneous Catalysis
Safety And Hazards
Future Directions
The future directions for research on methyl 1H-benzo[d]imidazole-5-carboxylate sulfate and similar compounds could involve exploring their potential as inhibitors of human cytosolic phospholipase A2α . Additionally, the therapeutic potential of imidazole-containing compounds, including their use as antimicrobial and anti-inflammatory agents, could be further investigated .
properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h2-5H,1H3,(H,10,11);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMRLWTRLNTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597127 |
Source
|
Record name | Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-benzo[d]imidazole-5-carboxylate sulfate | |
CAS RN |
131020-58-1 |
Source
|
Record name | Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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